An In-depth Technical Guide to the Chemical Properties of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol
An In-depth Technical Guide to the Chemical Properties of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, a secondary alcohol of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific alcohol, this guide leverages data from its immediate precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one, and established principles of organic chemistry to predict its characteristics. This document covers the synthesis of the target compound from its ketone precursor, its predicted physicochemical properties, and a discussion of potential biological activities based on the known pharmacology of related benzodioxole derivatives. Experimental protocols for the synthesis and potential biological evaluation are also detailed to facilitate further research.
Introduction
The 1,3-benzodioxole moiety is a prominent scaffold in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1] Its presence often imparts unique pharmacological properties, making derivatives of this structure attractive candidates for drug discovery programs. 1-(1,3-Benzodioxol-5-yl)pentan-1-ol is a secondary alcohol whose chemical space remains largely unexplored. Its structural similarity to other pharmacologically active compounds suggests potential for biological activity. This guide aims to consolidate the known information about its precursor and provide a predictive framework for the properties and potential applications of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol.
Chemical and Physical Properties
Properties of 1-(1,3-Benzodioxol-5-yl)pentan-1-one (Precursor)
The following table summarizes the known physicochemical properties of 1-(1,3-benzodioxol-5-yl)pentan-1-one.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)pentan-1-one | [2] |
| CAS Number | 63740-98-7 | [3] |
| Molecular Formula | C₁₂H₁₄O₃ | [2] |
| Molecular Weight | 206.24 g/mol | [2] |
| Boiling Point | 332.643 °C at 760 mmHg | [3] |
| Density | 1.135 g/cm³ | [3] |
| Flash Point | 146.089 °C | [3] |
| Appearance | Pale Yellow Oil | |
| Solubility | Soluble in Chloroform |
Predicted Properties of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol
The conversion of a ketone to a secondary alcohol introduces a hydroxyl group, which significantly alters the molecule's physical properties, primarily due to the potential for hydrogen bonding.[4] The following table provides predicted properties for 1-(1,3-Benzodioxol-5-yl)pentan-1-ol based on the known properties of its precursor and general chemical principles.
| Property | Predicted Value/Characteristic | Justification |
| IUPAC Name | 1-(1,3-Benzodioxol-5-yl)pentan-1-ol | Standard nomenclature |
| Molecular Formula | C₁₂H₁₆O₃ | Addition of two hydrogen atoms during reduction |
| Molecular Weight | ~208.26 g/mol | Addition of two hydrogen atoms |
| Boiling Point | Higher than the ketone precursor (>333 °C) | The presence of the hydroxyl group allows for hydrogen bonding, which increases the energy required for a phase change from liquid to gas.[5] |
| Melting Point | Likely a low-melting solid or viscous oil | The introduction of a chiral center and hydrogen bonding capabilities may lead to a more ordered solid state compared to the precursor oil. |
| Density | Similar to the ketone precursor (~1.1 g/cm³) | The addition of two hydrogen atoms will have a minimal effect on the overall density. |
| Solubility | Increased solubility in polar solvents (e.g., water, ethanol); still soluble in nonpolar solvents (e.g., chloroform) | The hydroxyl group increases polarity and allows for hydrogen bonding with polar solvents.[4] |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid | Typical appearance for secondary alcohols of this molecular weight. |
Synthesis
The most direct and common method for the synthesis of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol is the reduction of its corresponding ketone, 1-(1,3-benzodioxol-5-yl)pentan-1-one.[6]
Synthetic Workflow
Caption: Synthetic workflow for the preparation of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol.
Experimental Protocol: Reduction of 1-(1,3-Benzodioxol-5-yl)pentan-1-one
This protocol is a general procedure and may require optimization.
Materials:
-
1-(1,3-Benzodioxol-5-yl)pentan-1-one
-
Sodium borohydride (NaBH₄)
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Methanol (anhydrous)
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Dichloromethane
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
-
Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 1-(1,3-benzodioxol-5-yl)pentan-1-one (1.0 eq) in anhydrous methanol to a concentration of approximately 0.2 M.
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Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C to decompose the excess sodium borohydride.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-(1,3-benzodioxol-5-yl)pentan-1-ol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Potential Biological Activities and Signaling Pathways
While there is no direct biological data for 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, the broader class of benzodioxole derivatives has been shown to exhibit a wide range of pharmacological activities. These include anti-tumor, anti-inflammatory, and neuropharmacological effects.[1][7]
Anti-Cancer Activity
Many benzodioxole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[8] The proposed mechanisms often involve the induction of apoptosis (programmed cell death). It is plausible that 1-(1,3-Benzodioxol-5-yl)pentan-1-ol could exhibit similar properties.
Anti-Inflammatory Activity
Several benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7][9] The structural features of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol may allow it to interact with the active sites of these enzymes.
Illustrative Signaling Pathway: Apoptosis
The following diagram illustrates a simplified intrinsic apoptosis pathway, which is a common target for anti-cancer drug development and may be modulated by benzodioxole derivatives.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
Safety and Handling
No specific safety data for 1-(1,3-Benzodioxol-5-yl)pentan-1-ol is available. Based on the data for its precursor and general laboratory safety, the following precautions are recommended.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
1-(1,3-Benzodioxol-5-yl)pentan-1-ol represents an under-investigated molecule with potential for interesting biological activities, given its structural relationship to other known pharmacophores. This guide provides a foundational understanding of its predicted chemical properties and a clear path for its synthesis. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications in drug discovery and development. The experimental protocols and predictive data presented herein are intended to serve as a starting point for researchers and scientists in this endeavor.
References
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. 1-(2H-1,3-Benzodioxol-5-yl)pentan-1-one | C12H14O3 | CID 11790381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. 1-(1,3-Benzodioxol-5-yl)pentan-1-ol | 5422-01-5 | Benchchem [benchchem.com]
- 7. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors | Semantic Scholar [semanticscholar.org]
- 10. echemi.com [echemi.com]
